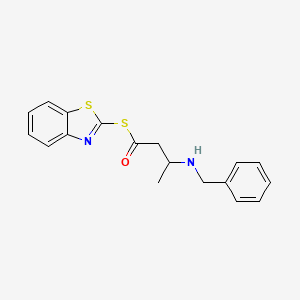
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization steps. One common method involves the reaction of 2-aminobenzenethiol with benzylamine and a suitable butanethioate derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave irradiation can significantly reduce reaction times and improve product yields by providing uniform heating and enhancing reaction kinetics .
Analyse Chemischer Reaktionen
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the butanethioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzothiazole ring or the butanethioate moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
Medicine: Research has indicated its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties
Wirkmechanismus
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In the case of antimicrobial or anticancer activity, the compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzylamino and butanethioate moieties provide additional sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
921222-70-0 |
|---|---|
Molekularformel |
C18H18N2OS2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
S-(1,3-benzothiazol-2-yl) 3-(benzylamino)butanethioate |
InChI |
InChI=1S/C18H18N2OS2/c1-13(19-12-14-7-3-2-4-8-14)11-17(21)23-18-20-15-9-5-6-10-16(15)22-18/h2-10,13,19H,11-12H2,1H3 |
InChI-Schlüssel |
KMRNNCWQUDFWGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


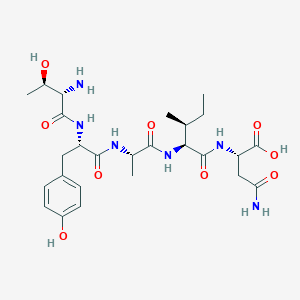
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
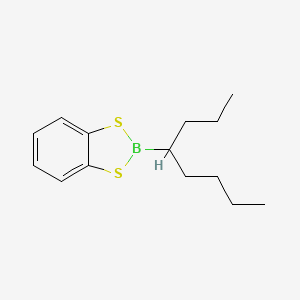
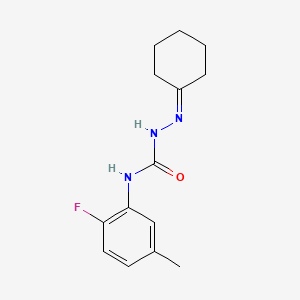
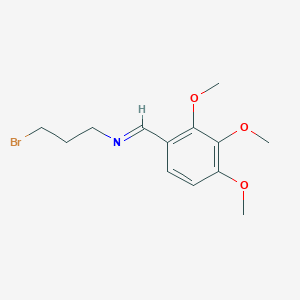
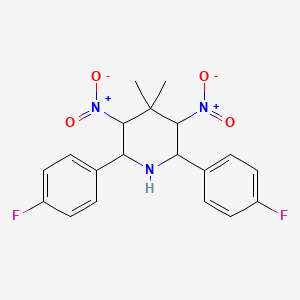
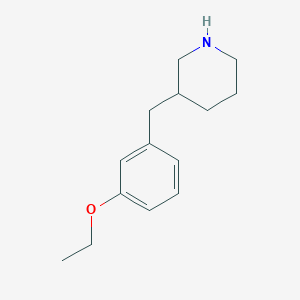
![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)

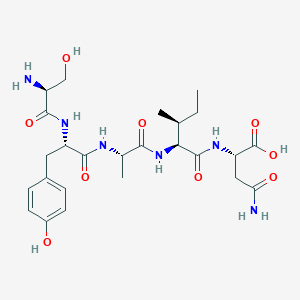
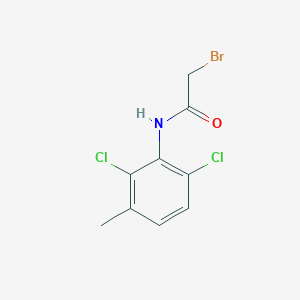
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)

![4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline](/img/structure/B12622674.png)
